N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide
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Overview
Description
N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is a compound that features a piperazine ring substituted with an ethyl group and a hydroxyethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving thiophene-2-carboxaldehyde and the piperazine derivative.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiophene ring can be reduced to form a dihydrothiophene derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrothiophene derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide: Lacks the thiophene ring, which may reduce its bioactivity.
4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide: Lacks the ethyl group, which may affect its solubility and pharmacokinetics.
Uniqueness
N-ethyl-4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide is unique due to the presence of both the thiophene ring and the hydroxyethyl group, which can enhance its bioactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-ethyl-4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12/h3-4,9,11,17H,2,5-8,10H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVCBCOBUKIANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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